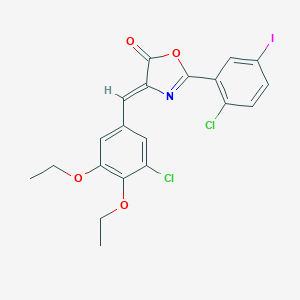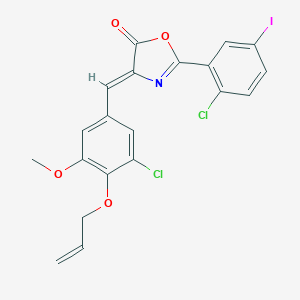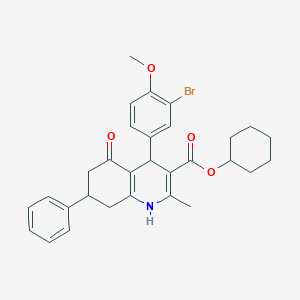![molecular formula C13H13N3OS B406133 N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B406133.png)
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide is a compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics.
Vorbereitungsmethoden
The synthesis of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-aminophenyl and thiophene-2-carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment or in the presence of a suitable solvent . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other thiophene derivatives and similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Other thiophene derivatives: These compounds share similar structural features but may differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C13H13N3OS |
|---|---|
Molekulargewicht |
259.33g/mol |
IUPAC-Name |
N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,14H2,1H3,(H,16,17)/b15-9- |
InChI-Schlüssel |
PMLFYBIRTNZFGK-DHDCSXOGSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
Löslichkeit |
35.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406050.png)


![2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406057.png)


![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B406061.png)

![2-bromo-4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl propionate](/img/structure/B406063.png)

![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B406065.png)

![4-amino-N'-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzohydrazide](/img/structure/B406068.png)

